PROTAC IRAK4 degrader-4
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Overview
Description
PROTAC IRAK4 degrader-4 is a proteolysis-targeting chimera designed to degrade interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a crucial kinase involved in the signaling pathways of toll-like receptors and interleukin-1 receptors, which are essential for innate immune responses. By targeting IRAK4 for degradation, this compound aims to modulate inflammatory responses and has potential therapeutic applications in treating various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 degrader-4 involves the conjugation of an IRAK4-binding ligand with a ligand for an E3 ubiquitin ligase, typically cereblon (CRBN). The synthetic route generally includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that specifically binds to IRAK4.
Synthesis of E3 ligase ligand: This involves the preparation of a ligand that binds to the E3 ubiquitin ligase, such as cereblon.
Linker attachment: A linker molecule is synthesized and attached to the IRAK4-binding ligand.
Conjugation: The E3 ligase ligand is conjugated to the linker-IRAK4-binding ligand complex to form the final PROTAC molecule
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. The process would also involve rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
PROTAC IRAK4 degrader-4 primarily undergoes the following types of reactions:
Binding and degradation: The compound binds to IRAK4 and recruits the E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4
Substitution reactions: During synthesis, various substitution reactions are employed to attach the linker and ligands.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
- Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
- Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
- Protecting groups and deprotecting agents to ensure selective reactions .
Major Products Formed
The major product formed from the reactions involving this compound is the final PROTAC molecule itself, which is capable of degrading IRAK4. Byproducts may include unreacted starting materials and side products from incomplete reactions .
Scientific Research Applications
PROTAC IRAK4 degrader-4 has a wide range of scientific research applications, including:
Mechanism of Action
PROTAC IRAK4 degrader-4 exerts its effects through a mechanism known as targeted protein degradation. The compound binds to IRAK4 and recruits the E3 ubiquitin ligase cereblon. This leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts the signaling pathways of toll-like receptors and interleukin-1 receptors, thereby modulating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
PF-06650833: A small molecule inhibitor of IRAK4, used in research to study the effects of IRAK4 inhibition on immune responses.
Uniqueness
PROTAC IRAK4 degrader-4 is unique in its ability to degrade IRAK4 rather than merely inhibiting its kinase activity. This allows for a more complete suppression of IRAK4’s functions, including its scaffolding role in the myddosome complex. This comprehensive degradation can lead to more potent anti-inflammatory effects compared to traditional kinase inhibitors .
Properties
Molecular Formula |
C41H38F3N11O10 |
---|---|
Molecular Weight |
901.8 g/mol |
IUPAC Name |
N-[3-carbamoyl-1-[4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C41H38F3N11O10/c42-41(43,44)21-49-30-18-23(10-11-47-30)38-51-28(20-65-38)36(59)50-27-19-54(53-33(27)34(45)57)24-6-4-22(5-7-24)35(58)48-13-15-64-17-16-63-14-12-46-26-3-1-2-25-32(26)40(62)55(39(25)61)29-8-9-31(56)52-37(29)60/h1-7,10-11,18-20,29,46H,8-9,12-17,21H2,(H2,45,57)(H,47,49)(H,48,58)(H,50,59)(H,52,56,60) |
InChI Key |
LFOAFZGTRKLOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |
Origin of Product |
United States |
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